

(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine

Cat. No.: B1335141

[Get Quote](#)

An In-depth Technical Guide on (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine

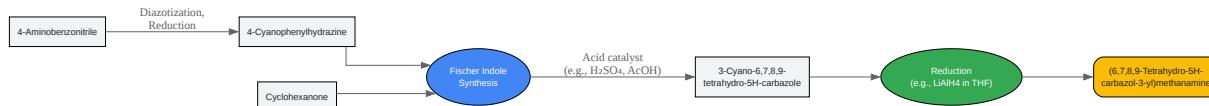
This technical guide provides a comprehensive overview of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine, a molecule built upon the privileged tetrahydrocarbazole scaffold. This class of compounds is of significant interest to the scientific community due to the wide range of biological activities exhibited by its derivatives, making them crucial components in medicinal chemistry and drug discovery.^{[1][2]} This document details the chemical identity, plausible synthetic methodologies, and the therapeutic potential of the broader family of tetrahydrocarbazole derivatives for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is a tricyclic aromatic amine. The core structure, 1,2,3,4-tetrahydrocarbazole, consists of a pyrrole ring fused with both a benzene and a cyclohexane ring.^[3] The specific nomenclature of the target compound indicates a methanamine (or aminomethyl) functional group at the 3-position of the carbazole ring system.

Quantitative physicochemical and spectral data for this specific molecule are not extensively detailed in publicly available literature. However, key identifiers have been established and are summarized below.

Table 1: Physicochemical Properties of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine


Property	Value	Source
CAS Number	76061-94-4	[4]
Molecular Formula	C ₁₃ H ₁₆ N ₂	[4]
Molecular Weight	200.28 g/mol	[4]
IUPAC Name	(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Synthesis Methodologies

While a specific, detailed synthesis protocol for (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is not readily found in the searched literature, its synthesis can be accomplished through well-established methods for creating the tetrahydrocarbazole core, followed by functional group manipulation to introduce the methanamine side chain.

General Synthetic Strategy

The most common and versatile method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[\[3\]](#) This reaction typically involves the acid-catalyzed condensation of a substituted phenylhydrazine with a cyclohexanone derivative.[\[3\]\[5\]](#) To obtain the desired 3-substituted product, the synthesis would logically proceed from a precursor carrying a functional group at the 3-position that can be converted to a methanamine. A plausible route involves the reduction of a 3-cyano or 3-carboxamide-tetrahydrocarbazole intermediate. For instance, the reduction of a nitrile group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is a standard method for producing primary amines.[\[6\]](#)

[Click to download full resolution via product page](#)

Plausible synthetic workflow for the target compound.

Representative Experimental Protocol (Reduction of a Nitrile Precursor)

The following protocol is a representative example for the reduction of a cyano-carbazole to a methanamine derivative, adapted from methodologies reported for similar structures.[\[6\]](#)

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
- **Reagents:** Anhydrous tetrahydrofuran (THF) is used as the solvent. Lithium aluminum hydride (LiAlH_4 , ~3 equivalents) is carefully added to the flask containing anhydrous THF under a nitrogen atmosphere.
- **Reaction:** The precursor, 3-Cyano-6,7,8,9-tetrahydro-5H-carbazole (1 equivalent), is dissolved in anhydrous THF and added dropwise to the stirred LiAlH_4 suspension at 0°C .
- **Reflux:** After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for approximately 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction is cooled in an ice bath. It is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts.

- **Workup and Purification:** The resulting slurry is filtered through a pad of celite, and the solid is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final compound.

Biological Activity and Therapeutic Potential of Derivatives

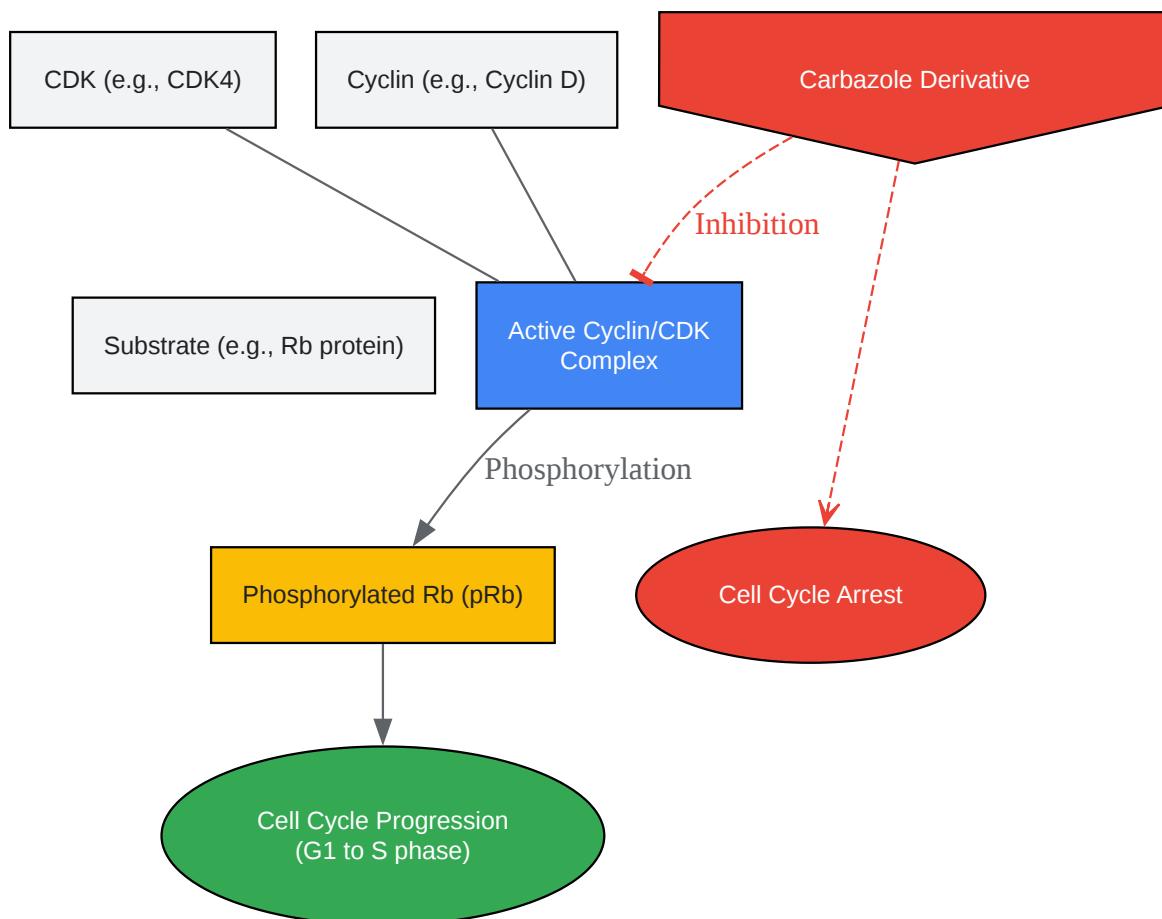

While the specific biological profile of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is not extensively documented, the tetrahydrocarbazole scaffold is a cornerstone in a vast number of biologically active molecules.^[2] Derivatives have demonstrated a wide spectrum of pharmacological activities.

Table 2: Summary of Reported Biological Activities for Tetrahydrocarbazole Derivatives

Biological Activity	Description	References
Anticancer	<p>Derivatives have shown cytotoxicity against various cancer cell lines, including human glioma, laryngeal carcinoma, and lung cancer.[6] [6][7][8]</p> <p>[7] The mechanism often involves the inhibition of key cellular regulators like Cyclin-Dependent Kinases (CDKs).[7]</p>	
Antiviral	<p>Certain tetrahydrocarbazoles have been synthesized and identified as having potential antiviral properties.[9]</p>	[9]
Antimicrobial	<p>The carbazole nucleus is a common feature in compounds developed for their antibacterial and antifungal activities.[3][10]</p>	[3] [10]
Anti-inflammatory	<p>Pharmacological screening has revealed anti-inflammatory potential within this class of compounds.[3]</p>	[3]
CNS Activity	<p>Some 4-oxo-tetrahydrocarbazole derivatives have been utilized in the synthesis of drugs active on the central nervous system, including antiemetic agents.[5]</p>	[5]

Mechanism of Action Example: Inhibition of Cyclin-Dependent Kinase (CDK) Pathway

A significant mechanism of action for the anticancer activity of some carbazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs).^[7] CDKs are critical enzymes that, when complexed with their cyclin partners, regulate the progression of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Carbazole-based inhibitors can interfere with the activity of these Cyclin-CDK complexes, leading to cell cycle arrest and apoptosis.

[Click to download full resolution via product page](#)

Inhibition of the CDK pathway by a carbazole derivative.

Conclusion

(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is a valuable chemical entity derived from the versatile tetrahydrocarbazole scaffold. While detailed experimental data for this specific molecule is limited in current literature, established synthetic routes provide a clear path to its creation. The extensive and diverse biological activities reported for its close analogs, particularly in oncology, highlight the immense potential of this compound as a building block for the development of novel therapeutic agents. Further investigation into its specific pharmacological profile is warranted and could unveil new opportunities in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. scbt.com [scbt.com]
- 5. asianpubs.org [asianpubs.org]
- 6. wjarr.com [wjarr.com]
- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335141#6-7-8-9-tetrahydro-5h-carbazol-3-yl-methanamine-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com